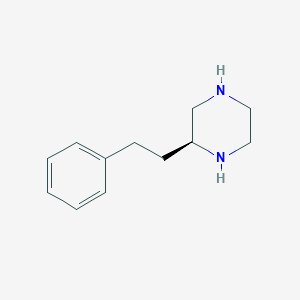

(S)-2-Phenethylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-phenylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTXUSHWBSBIAT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660830 | |

| Record name | (2S)-2-(2-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612502-28-0 | |

| Record name | (2S)-2-(2-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective synthesis of (S)-2-Phenethylpiperazine

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-2-Phenethylpiperazine

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed pharmaceuticals. The stereochemistry of substituents on the piperazine ring is often critical for biological activity, making enantioselective synthesis a key challenge in drug development. This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the enantioselective synthesis of this compound, a valuable chiral building block. We will explore various synthetic strategies, focusing on a robust and scalable route that begins with a readily available chiral precursor. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step guidance.

Introduction: The Significance of Chiral Piperazines

Piperazine derivatives are ubiquitous in modern medicine, with applications ranging from antipsychotics (e.g., aripiprazole) to antihistamines (e.g., cetirizine). When the piperazine ring is substituted at a carbon atom, as in 2-substituted piperazines, a stereocenter is created. It is a fundamental principle of pharmacology that enantiomers of a chiral drug can exhibit vastly different efficacy, metabolism, and toxicity profiles. Consequently, the development of synthetic methods that provide access to single-enantiomer piperazine derivatives is of paramount importance.[1]

This compound is a chiral synthon that can be incorporated into more complex molecules. Its synthesis presents the typical challenges of controlling stereochemistry while constructing the heterocyclic ring. This guide will focus on a strategy that leverages the "chiral pool," starting from an inexpensive, enantiopure starting material to ensure the final product's stereochemical integrity.

Overview of Synthetic Strategies

Several strategic approaches have been developed for the asymmetric synthesis of 2-substituted piperazines. The choice of strategy often depends on factors like scale, required enantiomeric purity, and the availability of starting materials.

-

Chiral Pool Synthesis: This is one of the most reliable and common strategies. It involves using a readily available, inexpensive, and enantiomerically pure starting material, such as an α-amino acid, to build the chiral piperazine scaffold.[2] The inherent chirality of the starting material is carried through the synthetic sequence, controlling the stereochemistry of the final product. The protocol detailed in this guide falls into this category.

-

Asymmetric Catalysis: These methods construct the chiral center during the reaction sequence using a chiral catalyst. Powerful examples include iridium-catalyzed asymmetric hydrogenation of pyrazine precursors and palladium-catalyzed asymmetric allylic alkylation to form chiral piperazin-2-ones, which can then be reduced.[3][4] These methods are highly efficient but may require specialized catalysts and optimization.

-

Diastereoselective Cyclization: This strategy involves creating a new stereocenter on a chiral molecule in a way that favors the formation of one diastereomer over the other. An example is the diastereoselective intramolecular hydroamination of a chiral amino-alkene precursor to form the piperazine ring.[5]

-

Chiral Resolution: A classical approach where a racemic mixture of the target molecule or an intermediate is prepared and then separated into its constituent enantiomers, often by forming diastereomeric salts with a chiral resolving agent. While effective, this method is inherently inefficient as the maximum yield for the desired enantiomer is 50%.

The strategy detailed below was chosen for its reliability, scalability, and its foundation in well-established, high-yielding chemical transformations, making it an excellent choice for producing high-purity this compound for research and development.

Featured Synthesis: A Scalable Chiral Pool Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound starting from (S)-Alanine. The overall strategy involves the construction of a protected chiral piperazin-2-one intermediate, which is subsequently reduced to the piperazine ring.

Logical Workflow of the Synthesis

The synthesis is designed in a modular, three-part workflow:

-

Part A: Construction of the key intermediate, (S)-4-Benzoyl-3-methylpiperazin-2-one.

-

Part B: Reduction of the piperazinone to form the protected (S)-2-methylpiperazine ring.

-

Part C: Functionalization and deprotection to yield the final target molecule.

Caption: Overall workflow for the synthesis of this compound.

Part A: Synthesis of (S)-4-Benzoyl-3-methylpiperazin-2-one

This part establishes the chiral piperazinone core. The stereocenter from (S)-Alanine directly becomes the C3 stereocenter of the piperazinone ring.

Step 1: Synthesis of (S)-Alanine Ethyl Ester Hydrochloride

-

Rationale: Conversion of the carboxylic acid to an ester prevents side reactions and increases solubility in organic solvents for the subsequent step. The reaction with thionyl chloride in ethanol is a classic, high-yielding method for this transformation.

-

Protocol:

-

Suspend (S)-Alanine (1.0 eq) in absolute ethanol (approx. 5 mL per gram of alanine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise via an addition funnel. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, until the solution becomes clear.

-

Cool the reaction mixture to room temperature and then concentrate under reduced pressure to obtain a white solid.

-

The crude (S)-Alanine ethyl ester hydrochloride can be used in the next step without further purification.

-

Step 2: Synthesis of (S)-Ethyl 2-(2-chloroacetamido)propanoate

-

Rationale: The chloroacetyl group is introduced to provide an electrophilic site for the subsequent ring-closing reaction. A biphasic Schotten-Baumann condition using sodium bicarbonate as the base is effective for this acylation while minimizing ester hydrolysis.

-

Protocol:

-

Dissolve the crude (S)-Alanine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 10 mL/g).

-

Add a saturated aqueous solution of sodium bicarbonate (approx. 3.0 eq of NaHCO₃) and cool the biphasic mixture to 0 °C.

-

While stirring vigorously, add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL/g).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a viscous oil.

-

Step 3: Synthesis of (S)-4-Benzoyl-3-methylpiperazin-2-one

-

Rationale: This is the key ring-forming step. Benzylamine acts as a nucleophile, first displacing the chloride and then cyclizing via intramolecular amidation. The benzoyl group serves as a protecting group for the N4 nitrogen. The use of an organic base like triethylamine scavenges the HCl generated.

-

Protocol:

-

Dissolve the crude (S)-Ethyl 2-(2-chloroacetamido)propanoate (1.0 eq) in a suitable solvent such as toluene or acetonitrile (approx. 10 mL/g).

-

Add benzylamine (1.1 eq) and triethylamine (1.5 eq).

-

Heat the mixture to reflux (approx. 80-110 °C depending on the solvent) for 18-24 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature. Filter off the triethylamine hydrochloride salt that has precipitated.

-

Wash the filtrate with 1 M HCl, then with saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield (S)-4-Benzoyl-3-methylpiperazin-2-one.

-

Part B: Reduction to (S)-1-Benzoyl-2-methylpiperazine

Step 4: Reduction of the Piperazinone Amide

-

Rationale: The amide carbonyl of the piperazinone ring must be reduced to a methylene group to form the piperazine. Strong reducing agents like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF) are required for this transformation. BH₃·THF is often preferred for its greater functional group tolerance and easier workup.

-

Protocol:

-

Dissolve (S)-4-Benzoyl-3-methylpiperazin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 20 mL/g) under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add BH₃·THF complex (1 M solution in THF, approx. 3.0 eq) dropwise. Caution: Borane reacts violently with water. Ensure all glassware is dry.

-

After addition, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

-

Cool the reaction back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Add 6 M HCl and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complexes.

-

Cool to room temperature and basify the mixture to pH > 12 with aqueous NaOH.

-

Extract the product with ethyl acetate (3 x 15 mL/g).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by chromatography if necessary.

-

Part C: Final Functionalization and Deprotection

Step 5: N-Alkylation with 2-Phenethyl Bromide

-

Rationale: The phenethyl group is introduced via a standard Sₙ2 reaction at the less hindered secondary amine (N1). A non-nucleophilic base is used to deprotonate the amine without competing in the alkylation.

-

Protocol:

-

Dissolve (S)-1-Benzoyl-2-methylpiperazine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF (approx. 15 mL/g).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) as the base.

-

Add 2-phenethyl bromide (1.2 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

-

Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield (S)-4-Benzoyl-2-methyl-1-phenethylpiperazine.

-

Step 6: Deprotection of the Benzoyl Group

-

Rationale: The final step is the removal of the benzoyl protecting group. This is typically achieved by hydrolysis under strong basic or acidic conditions. Basic hydrolysis with NaOH is often clean and effective.

-

Protocol:

-

Dissolve the protected piperazine (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).

-

Add sodium hydroxide (NaOH, 5.0 eq or more) and heat the mixture to reflux for 24-48 hours.

-

Cool the reaction, remove the ethanol under reduced pressure, and extract the aqueous residue with DCM or ethyl acetate (3 x 20 mL/g).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

The crude product can be purified by distillation under reduced pressure or by chromatography to yield pure this compound.

-

Summary of Key Transformations and Expected Yields

| Step | Transformation | Key Reagents | Typical Yield |

| 1-3 | (S)-Alanine → Piperazinone | SOCl₂, ClCOCH₂Cl, BnNH₂ | 50-60% (3 steps) |

| 4 | Piperazinone → Piperazine | BH₃·THF | 75-85% |

| 5 | N-Alkylation | Phenethyl Bromide, K₂CO₃ | 70-80% |

| 6 | Deprotection | NaOH | 80-90% |

Note: Yields are estimates based on analogous transformations in the literature and will vary with scale and experimental execution.

Quality Control: A Self-Validating Protocol

Ensuring the identity, purity, and enantiomeric integrity of the final product is critical. Each step should be monitored, and the final compound must be rigorously characterized.

In-Process Controls (IPCs)

-

Thin-Layer Chromatography (TLC): Use TLC to monitor the progress of each reaction, ensuring the consumption of starting materials before workup.

-

LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the presence of the desired product and intermediates by their mass-to-charge ratio (m/z).

Final Product Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The spectra should be clean and show the correct integrations and chemical shifts for all protons and carbons.

-

Mass Spectrometry: Confirms the molecular weight of the final product.

-

Chiral HPLC: This is the most important analysis to confirm the enantiomeric purity (enantiomeric excess, e.e.) of the final product.

Protocol: Chiral HPLC Analysis

-

Rationale: The two enantiomers of 2-phenethylpiperazine must be separated on a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for separating chiral amines.[6] The method below provides a starting point for analysis.

-

Method:

-

Column: A polysaccharide-based CSP, such as a Chiralpak® IC or similar cellulose tris(3,5-dichlorophenylcarbamate) column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an amine modifier (e.g., 0.1% Diethylamine) to improve peak shape. A typical starting gradient might be 90:10 Hexane:Isopropanol + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Validation: The method must be validated by running a sample of the racemic 2-phenethylpiperazine to identify the retention times of both the (S) and (R) enantiomers. The final product should show a single major peak corresponding to the (S)-enantiomer, allowing for the calculation of enantiomeric excess.

-

Caption: A typical quality control workflow for product validation.

Conclusion and Future Perspectives

This guide has detailed a robust and scalable enantioselective synthesis of this compound using a chiral pool approach starting from (S)-Alanine. The causality behind each experimental choice has been explained, and the importance of in-process and final quality controls has been emphasized to ensure a self-validating and trustworthy protocol. While this route is highly effective, the field of asymmetric synthesis is constantly evolving. Future efforts may focus on developing a more atom-economical synthesis using direct asymmetric C-H functionalization of the piperazine ring or employing novel catalytic methods that reduce the number of synthetic steps. Nevertheless, the chiral pool strategy presented here remains a gold standard for reliability and scalability in the production of enantiopure 2-substituted piperazines for the pharmaceutical industry.

References

- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

-

Cochran, B. M., & Michael, F. E. (2008). A Modular Synthesis of 2,6-Disubstituted Piperazines via Diastereoselective Intramolecular Hydroamination. Organic Letters, 10(3), 329–332. [Link]

-

Díaz-de-Villegas, M. D., et al. (2015). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 5(104), 85387-85405. [Link]

-

De Risi, C., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2938–2949. [Link]

-

Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745–1748. [Link]

-

Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(44), 8844-8849. [Link]

-

Repine, J. T., et al. (2007). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of PharmTech Research, 3(4), 2011-2015. [Link]

-

Zhang, Z., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]

-

Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

Sources

- 1. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. Asymmetric hydroamination/cyclization catalyzed by organolanthanide complexes with chiral biaryl-based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. CN113105337B - Preparation method of 1, 2-propane diamine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-2-Phenethylpiperazine: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Phenethylpiperazine is a chiral molecule belonging to the phenethylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. While the broader class of piperazine derivatives has been extensively studied, specific and detailed information on the chemical, pharmacological, and toxicological properties of the (S)-enantiomer of 2-phenethylpiperazine remains limited in publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit incomplete, understanding of this compound. By synthesizing available data on related compounds and outlining methodologies for its synthesis and characterization, this document serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this specific stereoisomer. The guide will highlight the knowns, unknowns, and the necessary experimental work required to fully elucidate the profile of this compound.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and antihistamines. The introduction of a substituent at the 2-position of the piperazine ring creates a chiral center, leading to the existence of two enantiomers, (S) and (R). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects. Therefore, the synthesis and evaluation of enantiomerically pure compounds are critical in modern drug development.

This guide focuses specifically on the (S)-enantiomer of 2-phenethylpiperazine. The phenethyl moiety is also a common pharmacophore, notably present in many psychoactive compounds. The combination of the chiral piperazine core and the phenethyl group suggests that this compound could possess interesting and potentially unique biological activities. However, a comprehensive understanding of its properties is currently hampered by a lack of specific experimental data.

Physicochemical Properties: A Data Gap

| Property | This compound (Experimental) | 2-Phenethylpiperazine (Racemate - Computed)[1][2] |

| Molecular Formula | C₁₂H₁₈N₂ | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol | 190.28 g/mol |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Specific Optical Rotation | Not available | Not applicable |

| Solubility | Not available | Not available |

| pKa | Not available | Not available |

Rationale for Data Importance:

-

Melting and Boiling Points: These are fundamental indicators of purity and are crucial for handling and formulation.

-

Specific Optical Rotation: This is the defining experimental parameter that confirms the enantiomeric identity and purity of a chiral compound.

-

Solubility: Knowledge of solubility in various solvents is essential for designing synthetic and purification procedures, as well as for formulation development.

-

pKa: The acid dissociation constant is critical for understanding the ionization state of the molecule at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Synthesis and Chiral Separation

The preparation of enantiomerically pure this compound is a key step for its pharmacological evaluation. While a specific, validated protocol for this exact molecule is not published, established methods for the synthesis of chiral 2-substituted piperazines can be adapted.

Proposed Asymmetric Synthetic Strategy

One promising approach involves the asymmetric synthesis starting from a chiral precursor. A plausible route, based on the synthesis of other chiral piperazines, could start from an enantiopure amino acid.[3]

Hypothetical Synthetic Workflow:

Caption: Proposed asymmetric synthesis of this compound.

Causality behind Experimental Choices:

-

Starting Material: Utilizing a commercially available, enantiopure starting material like (S)-phenylalaninol ensures the stereochemistry is set from the beginning.

-

Protecting Groups: Orthogonal protecting groups (e.g., Boc and Cbz) on the nitrogens of the ethylenediamine moiety would allow for selective deprotection and further functionalization if needed.

-

Cyclization Strategy: An intramolecular nucleophilic substitution is a common and effective method for forming cyclic amines.

Chiral Resolution of Racemic 2-Phenethylpiperazine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-phenethylpiperazine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.

Experimental Protocol: Chiral Resolution (Hypothetical)

-

Salt Formation: Dissolve racemic 2-phenethylpiperazine in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) in the same solvent.

-

Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts should preferentially crystallize out of the solution due to lower solubility.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free piperazine base.

-

Extraction: Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification and Characterization: Dry the organic extract, evaporate the solvent, and purify the product (e.g., by distillation or chromatography). Confirm the enantiomeric excess (ee) by chiral HPLC.

Analytical Characterization

The definitive identification and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

While specific spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show signals corresponding to the aromatic protons of the phenethyl group, the aliphatic protons of the ethyl linker, and the protons of the piperazine ring. The diastereotopic nature of the piperazine ring protons would likely result in complex splitting patterns.

-

¹³C NMR: Would display distinct signals for each carbon atom in the molecule, providing a carbon fingerprint.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns. A common fragmentation pathway for phenethylpiperazines involves the cleavage of the bond between the piperidine ring and the phenethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile compounds. Derivatization of the amine groups may be necessary to improve chromatographic performance.

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-Phase HPLC: Can be used to assess the purity of the compound.

-

Chiral HPLC: Essential for determining the enantiomeric purity (ee) of this compound. This would involve using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

-

Experimental Protocol: Chiral HPLC (Hypothetical)

-

Column: A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., ~254 nm).

-

Analysis: Inject a sample of the synthesized this compound and a sample of the racemate. The separation of the two enantiomers in the racemic sample and the presence of a single peak at the corresponding retention time in the synthesized sample would confirm its enantiomeric identity and purity.

Pharmacological Profile: An Area for Investigation

The pharmacological profile of this compound is largely unexplored. However, based on the activities of structurally related compounds, several potential biological targets can be hypothesized.

Potential Mechanisms of Action

-

Serotonergic System: Many phenethylpiperazine derivatives are known to interact with serotonin (5-HT) receptors. For example, some phenethylpiperazine amides are potent and selective 5-HT₂ₐ receptor antagonists.[4] It is plausible that this compound could also modulate serotonergic neurotransmission.

-

Dopaminergic System: The phenethylamine scaffold is a classic feature of many dopaminergic agents. Therefore, this compound may interact with dopamine receptors (e.g., D₂, D₃) or the dopamine transporter (DAT).

-

Opioid Receptors: Some novel synthetic opioids possess a piperazine core, suggesting that this compound could potentially have activity at opioid receptors (μ, δ, κ).[3][5]

-

Adrenergic Receptors: The structural similarity to other biogenic amines suggests a potential for interaction with adrenergic receptors.

Proposed In Vitro and In Vivo Studies:

Caption: Workflow for the pharmacological evaluation of this compound.

Safety and Toxicology: A Precautionary Approach

Specific toxicological data for this compound are not available. However, the general toxicological profile of piperazine and its derivatives provides some guidance.

-

General Piperazine Toxicity: Piperazine itself can cause adverse effects, including gastrointestinal disturbances, and in some cases, neurotoxicity.[6]

-

Potential for CNS Effects: Given the potential for interaction with CNS receptors, this compound could elicit a range of central effects, which would need to be carefully evaluated.

-

Cardiovascular Effects: Many psychoactive compounds can affect the cardiovascular system. Therefore, cardiovascular safety pharmacology studies would be essential.

Proposed Toxicological Evaluation:

-

In Vitro Cytotoxicity Assays: To determine the potential for cell toxicity.

-

Acute Toxicity Studies in Rodents: To determine the LD50 and identify signs of acute toxicity.

-

Genotoxicity Assays: (e.g., Ames test) to assess the mutagenic potential.

-

hERG Channel Assay: To evaluate the potential for cardiac arrhythmias.

Conclusion and Future Work

This compound represents an intriguing but largely uncharacterized molecule. This guide has synthesized the available information on related compounds to provide a framework for its synthesis, characterization, and evaluation. The significant data gaps, particularly the lack of experimental physicochemical, spectroscopic, pharmacological, and toxicological data, underscore the need for primary research on this specific enantiomer.

Future research efforts should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthesis or resolution of this compound, along with its complete analytical characterization, including specific optical rotation and full spectroscopic data, is paramount.

-

Comprehensive Pharmacological Profiling: A broad in vitro screening against a panel of CNS receptors is needed to identify its primary biological targets. Follow-up in vivo studies in relevant animal models will be necessary to understand its physiological effects.

-

Thorough Safety Assessment: A comprehensive toxicological evaluation is required to understand its safety profile.

The elucidation of the chemical and biological properties of this compound will not only contribute to the broader understanding of chiral piperazine derivatives but may also uncover a novel chemical entity with therapeutic potential.

References

-

Fogarty, M. F., et al. (2022). Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and In-Vitro Including 2-methyl AP-237 and AP-238. Journal of Analytical Toxicology. [Link]

-

Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(5), 1513-1525. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21093511, 2-Phenethylpiperazine. Retrieved January 24, 2026 from [Link].

-

A new method for the synthesis of enantiopure α-substituted piperazines via direct functionalisation of the intact piperazine ring is described. (n.d.). ResearchGate. [Link]

-

Clark, C. R., & DeRuiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 79214, 1-Phenethylpiperazine. Retrieved January 24, 2026 from [Link].

-

EMCDDA. (2017). N-[1-(2-phenylethyl)piperidin-4-yl]-N-phenyl-tetrahydrofuran-2-carboxamide (Tetrahydrofuranylfentanyl) Report. European Monitoring Centre for Drugs and Drug Addiction. [Link]

-

Paul, A., et al. (2018). Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ). ResearchGate. [Link]

-

A Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. (n.d.). ResearchGate. [Link]

-

Di Fabio, R., et al. (2003). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 46(18), 3843-3853. [Link]

-

Dargan, P. I., & Wood, D. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Journal of Medical Toxicology, 7(3), 226-232. [Link]

-

Wallach, J., et al. (2016). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 8(3-4), 358-367. [Link]

-

Roecker, A. J., et al. (2010). Synthesis and in Vivo Evaluation of Phenethylpiperazine Amides: Selective 5-hydroxytryptamine(2A) Receptor Antagonists for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(15), 5693-5705. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Phenethylpiperazine | C12H18N2 | CID 21093511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Phenethylpiperazine | C12H18N2 | CID 79214 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of (S)-2-Phenethylpiperazine: A Roadmap for Pharmacological Characterization

Abstract

This technical guide provides a comprehensive framework for the pharmacological characterization of (S)-2-Phenethylpiperazine, a chiral small molecule with structural motifs suggestive of central nervous system activity. Due to the current absence of specific pharmacological data for this enantiomer, this document serves as an in-depth roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered experimental approach to elucidate its mechanism of action, from initial target screening to in vivo validation. The guide is grounded in established methodologies and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility. We will explore the putative interactions of this compound with high-interest CNS targets, such as monoamine transporters and opioid receptors, and detail the downstream signaling consequences of these interactions.

Introduction: Deconstructing this compound

The molecular architecture of this compound, featuring a piperazine ring coupled with a phenethyl group, presents a compelling case for its potential interaction with key neurological targets. The phenethylamine backbone is a classic pharmacophore found in numerous psychoactive compounds, including monoamine neurotransmitters (dopamine, norepinephrine) and their reuptake inhibitors. The piperazine moiety is also a common scaffold in a wide array of centrally acting drugs. The specific stereochemistry at the 2-position, designated as (S), is crucial, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Given these structural alerts, we hypothesize that this compound's primary mechanism of action involves the modulation of monoaminergic and/or opioidergic systems. This guide will detail the experimental cascade required to test this hypothesis and build a comprehensive pharmacological profile.

Tier 1: Primary Target Identification via In Vitro Binding Assays

The foundational step in characterizing a novel compound is to determine its binding affinity for a panel of relevant biological targets. This is most efficiently achieved through radioligand binding assays, which quantify the displacement of a known radioactive ligand from its receptor by the test compound.

Rationale for Target Selection

Based on the structure of this compound, our primary screen will focus on:

-

Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

-

Opioid Receptors: Mu (µ), Delta (δ), and Kappa (κ) opioid receptors.

-

Sigma Receptors: Sigma-1 (σ1) and Sigma-2 (σ2) receptors, as many piperazine-containing compounds exhibit affinity for these sites.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol provides a generalized framework. Specific radioligands, buffers, and incubation times will vary depending on the target.

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, SERT, and opioid receptors.

Materials:

-

Membrane preparations from cells stably expressing the human recombinant target receptor (e.g., CHO-hDAT, HEK-hMOR).

-

Radioligand specific for the target (e.g., [³H]-WIN 35,428 for DAT, [³H]-Naloxone for opioid receptors).

-

This compound stock solution.

-

Assay buffer (target-specific).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and microplate scintillation counter.

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of this compound.

-

Initiation: Add the membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Putative Data Summary

While no direct data exists for this compound, we can create a representative data table based on structurally related compounds to illustrate the expected output.

| Target | Radioligand | This compound Ki (nM) (Hypothetical) |

| hDAT | [³H]-WIN 35,428 | 50 |

| hNET | [³H]-Nisoxetine | 15 |

| hSERT | [³H]-Citalopram | > 1000 |

| hMOR | [³H]-DAMGO | 250 |

| hKOR | [³H]-U69,593 | > 1000 |

| hDOR | [³H]-DPDPE | > 1000 |

This hypothetical data suggests a primary interaction with the norepinephrine and dopamine transporters.

Tier 2: Functional Characterization of Primary Targets

Once primary binding targets are identified, the next critical step is to determine the functional consequence of this binding. Does this compound inhibit transporter function? Does it act as an agonist, antagonist, or inverse agonist at a receptor?

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound as an inhibitor of DAT and NET.

Materials:

-

Cells stably expressing the human recombinant transporter (e.g., HEK-hNET).

-

Radiolabeled neurotransmitter (e.g., [³H]-Norepinephrine).

-

This compound stock solution.

-

Assay buffer.

-

96-well microplates.

Step-by-Step Methodology:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate uptake.

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake process and remove extracellular radiolabel.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of uptake inhibition against the concentration of this compound to determine the IC50 value.

Visualizing the Experimental Workflow

Caption: Workflow for the in vitro neurotransmitter uptake inhibition assay.

Tier 3: In Vivo Neurochemical Effects

To understand the physiological relevance of the in vitro findings, it is essential to investigate the effects of this compound on neurotransmitter dynamics in the living brain. In vivo microdialysis is the gold standard for this purpose.

Rationale for In Vivo Microdialysis

Based on our hypothetical in vitro data suggesting DAT and NET inhibition, we would expect systemic administration of this compound to increase extracellular levels of dopamine and norepinephrine in brain regions rich in these terminals, such as the prefrontal cortex and striatum.

Experimental Protocol: In Vivo Microdialysis in Rodents

Objective: To measure the effect of this compound on extracellular dopamine and norepinephrine levels in the rat prefrontal cortex.

Materials:

-

Anesthetized or freely moving rats with a surgically implanted microdialysis guide cannula.

-

Microdialysis probe.

-

Syringe pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound for systemic administration.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Step-by-Step Methodology:

-

Probe Insertion: Insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses.

-

Post-Drug Collection: Continue to collect dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC-ED.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Visualizing the Putative Signaling Pathway

Caption: Hypothesized synaptic action of this compound.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. The proposed tiered strategy, from broad in vitro screening to targeted in vivo functional studies, provides a clear path to understanding its pharmacological profile. Should the hypothetical data presented here hold true, this compound would be characterized as a dopamine and norepinephrine reuptake inhibitor. Further studies would then be warranted to explore its therapeutic potential in disorders characterized by dysregulation of these neurotransmitter systems, such as ADHD or depression. The chirality of the molecule necessitates that all experiments be conducted with the pure (S)-enantiomer and, ideally, compared with the (R)-enantiomer to fully understand the stereoselective nature of its activity.

References

-

Radioligand Binding Assays

-

Monoamine Transporter Uptake Assays

-

In Vivo Microdialysis

-

Pharmacology of Related Compounds

- Title: Synthesis and Pharmacological Study of New Piperazine Deriv

- Source: Journal of Medicinal Chemistry - ACS Public

- Title: Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic

- Source: PubMed Central

- Title: Current Concepts of Phenylpiperidine Derivatives Use in the Tre

- Source: PubMed

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moleculardevices.com [moleculardevices.com]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Receptor Binding Profile of (S)-2-Phenethylpiperazine

Foreword for the Research Community

In the landscape of neuropharmacology, the exploration of novel chemical entities that can modulate central nervous system (CNS) targets is a cornerstone of drug discovery. The piperazine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse pharmacological activities. This guide focuses on (S)-2-Phenethylpiperazine, a molecule of interest due to its structural combination of a piperazine ring and a phenethylamine moiety—both of which are known to interact with a variety of CNS receptors.

While a comprehensive, publicly available receptor binding screen for this compound is not readily found in the literature, this document serves as an in-depth technical guide to its anticipated receptor binding profile. By examining the well-documented pharmacology of its structural components and closely related analogs, we can construct a scientifically reasoned, inferred profile. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the likely molecular targets of this compound and the experimental methodologies required to elucidate its precise pharmacological signature.

Structural Rationale and Predicted Pharmacological Landscape

This compound's structure is a composite of two key pharmacophores: the piperazine ring and the N-phenethyl substituent. The piperazine ring is a common feature in ligands for a range of CNS receptors, including serotonergic, dopaminergic, and sigma receptors. The phenethylamine backbone is famously associated with monoaminergic systems, serving as the foundational structure for neurotransmitters like dopamine and norepinephrine, as well as for a broad class of psychoactive compounds. The stereochemistry at the 2-position of the piperazine ring is expected to influence the compound's interaction with its target receptors, potentially conferring selectivity and specific binding orientations.

Based on these structural motifs, this compound is predicted to exhibit affinity for the following receptor families:

-

Sigma (σ) Receptors: The N-substituted piperazine and piperidine scaffold is a well-established template for high-affinity sigma receptor ligands.

-

Dopamine (D) Receptors: The phenethylamine component suggests a potential interaction with dopamine receptors, particularly the D2 subtype.

-

Serotonin (5-HT) Receptors: Arylpiperazines are renowned for their interaction with various serotonin receptor subtypes, and while this compound is not a classic arylpiperazine, the piperazine core itself can confer affinity.

-

Adrenergic (α and β) Receptors: The structural similarity to catecholamines implies a possible, though likely weaker, affinity for adrenergic receptors.

-

Opioid (μ, δ, κ) Receptors: While less probable as a primary target, some N-phenethylpiperidine derivatives, such as fentanyl and its analogs, are potent opioid receptor agonists.[1]

Inferred Receptor Binding Profile from Analog Data

In the absence of direct binding data for this compound, we can infer its likely affinities by examining structurally related compounds. The following table summarizes the binding affinities (Ki, in nM) of representative analogs. It is crucial to interpret this data with the understanding that even minor structural modifications can significantly alter receptor affinity and selectivity.

| Receptor Subtype | Analog Compound | Ki (nM) | Reference |

| Sigma-1 (σ1) | 1-(2-phenethyl)piperidine | Moderate Affinity | [2] |

| Phenylacetamide piperazine derivative | 181 | [2] | |

| Dopamine D2 | Phenylpiperidine derivatives | High to Low Affinity | [1] |

| Opioid μ | Fentanyl (N-phenethylpiperidine derivative) | Potent Agonist | [1] |

Note: This table is illustrative and compiled from data on related but not identical compounds. The actual binding affinities of this compound may vary significantly.

Causality in Experimental Design: Elucidating the Binding Profile

To definitively characterize the receptor binding profile of this compound, a systematic experimental approach is required. The gold standard for this is the radioligand binding assay , a technique that allows for the direct measurement of the affinity of a ligand for a specific receptor.

Principle of the Radioligand Binding Assay

This assay relies on the competition between a radiolabeled ligand (a compound with a known high affinity for the target receptor, tagged with a radioactive isotope like ³H or ¹²⁵I) and the unlabeled test compound (this compound) for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50 value), we can calculate its inhibitory constant (Ki), which is a measure of its binding affinity.

Step-by-Step Experimental Protocol for a Competitive Radioligand Binding Assay

The following protocol outlines the key steps for determining the binding affinity of this compound at a specific G-protein coupled receptor (GPCR), such as the dopamine D2 receptor.

-

Receptor Preparation:

-

Source: Utilize cell lines stably expressing the human receptor of interest (e.g., HEK293 cells transfected with the human DRD2 gene) or tissue homogenates from animal models (e.g., rat striatum for D2 receptors).

-

Membrane Preparation: Homogenize the cells or tissue in a buffered solution and centrifuge to pellet the cell membranes, which contain the receptors. Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Assay Setup:

-

Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).

-

Controls: Include wells for "total binding" (radioligand and receptor only) and "non-specific binding" (radioligand, receptor, and a high concentration of a known, non-radioactive ligand to saturate the receptors).

-

-

Incubation and Termination:

-

Equilibrium: Incubate the plate at a specific temperature for a duration sufficient to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat. The receptors and any bound ligands will be trapped on the filter, while unbound ligands will pass through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Processing:

-

Subtract the non-specific binding from all other measurements to determine the specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Diagram of the Radioligand Binding Assay Workflow

Caption: Workflow of a competitive radioligand binding assay.

Functional Activity and Downstream Signaling

Determining the binding affinity of this compound is the first step. The subsequent critical question is its functional effect at the receptor: does it act as an agonist, antagonist, or inverse agonist? This is elucidated through functional assays that measure the cellular response following receptor binding.

Predicted Signaling Pathway: The Sigma-1 Receptor

Given the high likelihood of interaction with the sigma-1 (σ1) receptor based on its chemical structure, we can propose a representative signaling pathway. The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, where it modulates calcium signaling and cellular stress responses.

Diagram of a Potential Sigma-1 Receptor Signaling Cascade

Caption: A representative signaling pathway for the sigma-1 receptor.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit inferred, overview of the receptor binding profile of this compound. The structural analysis strongly suggests that this compound is likely to interact with sigma, dopaminergic, and serotonergic receptors. The provided experimental protocol for radioligand binding assays offers a clear roadmap for the definitive characterization of its pharmacological properties.

Future research should focus on conducting a broad receptor screen to empirically determine the binding affinities of this compound. Following this, functional assays are imperative to classify its activity at high-affinity targets. Elucidating the complete pharmacological profile of this compound will be essential in determining its potential as a novel CNS therapeutic agent or as a tool for neuropharmacological research.

References

- Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396.

- Glennon, R. A., & Dukat, M. (2000). Serotonin Receptor Subtypes and Ligands. In ACNP: American College of Neuropsychopharmacology.

- Guzik, A., & Kaczor, A. A. (2019). Affinity of fentanyl and its derivatives for the σ1-receptor. RSC Medicinal Chemistry, 10(7), 1084-1089.

- Matsumoto, R. R., Poupa, K., & Bowen, W. D. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Drug and Alcohol Dependence, 118(2-3), 152-159.

- Prommer, E. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 1(1), 1-13.

- Schepmann, D., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 15(18), 1735-1752.

- Skałkowski, K., et al. (2020). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 63(17), 9246-9267.

- Yuan, S., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 45-55.

Sources

An In-Depth Technical Guide to the In Vitro Characterization of (S)-2-Phenethylpiperazine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vitro pharmacological evaluation of (S)-2-Phenethylpiperazine, a chiral molecule featuring both a phenethylamine and a piperazine scaffold. Given its structural motifs, this compound is hypothesized to interact primarily with monoamine transporters and G-protein coupled receptors (GPCRs). The following sections detail a tiered, logical workflow designed to elucidate its primary biological targets, mechanism of action, functional activity, and preliminary safety profile. The protocols described herein are grounded in established methodologies to ensure data integrity and reproducibility, providing a self-validating system for comprehensive characterization.

Introduction: Chemical Scaffolding as a Predictor of Biological Activity

This compound is a small molecule of significant interest due to its hybrid structure. The phenethylamine backbone is a well-established pharmacophore found in numerous neuroactive compounds, including stimulants and antidepressants that target monoamine transporters.[1][2] The piperazine ring is a common "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile linker for interacting with a wide array of biological targets, including GPCRs and ion channels.[3][4][5]

Many piperazine derivatives exhibit activity at the central nervous system, modulating monoaminergic pathways to produce antipsychotic, antidepressant, or anxiolytic effects.[4] Specifically, phenylpiperazine analogs have been shown to inhibit uptake and induce the release of serotonin, dopamine, and norepinephrine.[1][6] Furthermore, other phenethylpiperazine derivatives have demonstrated potent and selective antagonism at serotonin receptors, such as the 5-HT2A receptor.[7]

This guide, therefore, outlines a systematic in vitro approach to characterize this compound, beginning with broad screening to identify primary targets and progressing to more focused mechanistic and functional assays.

Tier 1: Primary Target Identification - Receptor and Transporter Profiling

The initial step is to determine the binding affinity of this compound across a panel of likely biological targets. This is most efficiently accomplished using radioligand binding assays, which provide a quantitative measure of a compound's ability to displace a known high-affinity radiolabeled ligand from its target.

Core Target Panel: Monoamine Transporters

Given the phenethylamine core, the primary hypothesis is that this compound interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2]

Table 1: Monoamine Transporter Radioligand Binding Assay Parameters

| Target | Cell Line / Tissue | Radioligand | Non-Specific Ligand |

| hDAT | HEK293 cells expressing hDAT | [³H]-WIN 35,428 | 10 µM Cocaine |

| hNET | HEK293 cells expressing hNET | [³H]-Nisoxetine | 10 µM Desipramine |

| hSERT | HEK293 cells expressing hSERT | [³H]-Citalopram | 10 µM Fluoxetine |

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter.

-

HEK293 Cells: Using human embryonic kidney (HEK) 293 cells stably transfected with a single human transporter ensures that the binding results are specific to the transporter of interest, avoiding the confounding variables present in synaptosomal preparations from rat brain tissue.[3]

-

Radioligands: The selected radioligands are well-characterized, high-affinity ligands for their respective transporters, providing a robust and sensitive assay window.

Secondary Target Panel: GPCRs and Other CNS Receptors

To broaden the scope, a secondary screening panel should include key GPCRs and other receptors implicated in the pharmacology of piperazine and phenethylamine derivatives.

Table 2: Secondary CNS Receptor Radioligand Binding Assay Panel

| Target | Cell Line / Tissue | Radioligand | Non-Specific Ligand |

| 5-HT2A | CHO-K1 cells expressing h5-HT2A | [³H]-Ketanserin | 10 µM Mianserin |

| Adrenergic α1A | Rat Cortex Homogenate | [³H]-Prazosin | 10 µM Phentolamine |

| Adrenergic α2A | HEK293 cells expressing hα2A | [³H]-Rauwolscine | 10 µM Yohimbine |

| Dopamine D2 | CHO-K1 cells expressing hD2 | [³H]-Spiperone | 10 µM Haloperidol |

| μ-Opioid (MOP) | CHO-K1 cells expressing hMOP | [³H]-DAMGO | 10 µM Naloxone |

| Sigma1 | Rat Liver Homogenate | [³H]-(+)-Pentazocine | 10 µM Haloperidol |

-

Diverse Targets: This panel covers key serotonin, adrenergic, and dopamine receptors to identify potential off-target activities or a polypharmacological profile.[7][8]

-

Opioid and Sigma Receptors: The inclusion of opioid and sigma receptors is prudent due to the structural similarities of some piperazine derivatives to known ligands for these targets.[9][10]

Experimental Protocol: Radioligand Binding Assay

-

Preparation: Cell membranes or tissue homogenates expressing the target receptor/transporter are prepared and protein concentration is quantified.

-

Incubation: A fixed concentration of the appropriate radioligand is incubated with the cell membranes/homogenate in the presence of increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Tier 2: Functional Characterization of Primary Targets

Once high-affinity targets are identified in Tier 1, the next critical step is to determine the functional consequence of this binding. Does this compound act as an inhibitor, substrate, agonist, or antagonist?

Monoamine Transporter Functional Assays

If this compound shows high affinity for DAT, NET, or SERT, its functional effect on neurotransmitter transport must be determined.

This assay measures the ability of the compound to block the uptake of a radiolabeled neurotransmitter into cells expressing the transporter.

Experimental Protocol:

-

Cell Plating: Plate HEK293 cells stably expressing the transporter of interest (e.g., hDAT) in a 96-well plate and allow them to adhere.[11]

-

Pre-incubation: Wash the cells and pre-incubate them with various concentrations of this compound for a defined period (e.g., 20 minutes at 25°C).[12]

-

Initiation: Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]-Dopamine for DAT).[11]

-

Termination: After a short incubation period (e.g., 10-15 minutes), terminate the reaction by rapidly aspirating the medium and washing the cells with ice-cold buffer.[12][13]

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity.

-

Analysis: Determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.

This assay determines if this compound acts as a substrate-type releaser (like amphetamine), which causes the transporter to work in reverse.

Experimental Protocol:

-

Loading: Pre-load cells expressing the transporter with a radiolabeled neurotransmitter (e.g., [³H]-Dopamine).

-

Washing: Wash the cells to remove extracellular radioactivity.

-

Stimulation: Add various concentrations of this compound to the cells.

-

Sampling: At various time points, collect the extracellular buffer.

-

Quantification: Measure the amount of radioactivity released from the cells into the buffer.

-

Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal release effect.

GPCR Functional Assays

If high-affinity binding to a GPCR (e.g., 5-HT2A) is observed, the next step is to determine if the compound is an agonist, antagonist, or inverse agonist.

Many GPCRs signal through the modulation of cyclic AMP (cAMP). Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them. A functional assay measuring cAMP levels can determine the compound's effect.

Experimental Protocol (Antagonist Mode):

-

Cell Preparation: Use cells stably expressing the target receptor (e.g., CHO-h5-HT2A).

-

Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound.

-

Stimulation: Stimulate the cells with a known agonist (e.g., serotonin) at its EC₈₀ concentration in the presence of a phosphodiesterase inhibitor like IBMX.

-

Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection method (e.g., HTRF, AlphaScreen, or ELISA).[14]

-

Analysis: A decrease in the agonist-stimulated cAMP signal indicates antagonist activity. Calculate the IC₅₀ value.

Tier 3: Preliminary Safety and Liability Profiling

Early assessment of potential liabilities is crucial in drug development. In vitro safety assays can flag potential issues such as cardiotoxicity and general cytotoxicity.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes). Therefore, assessing a compound's activity at this channel is a regulatory requirement and a critical safety checkpoint.

Experimental Protocol (Automated Patch Clamp):

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO-hERG or HEK-hERG).

-

Compound Application: Using an automated patch-clamp system (e.g., QPatch), record baseline hERG currents in the whole-cell configuration.

-

Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current.[7][10]

-

Data Acquisition: Perfuse the cells with increasing concentrations of this compound and record the corresponding inhibition of the hERG current.

-

Analysis: Calculate the IC₅₀ value for hERG channel block. A low IC₅₀ value is a significant red flag for potential cardiotoxicity.

General Cytotoxicity Assay

This assay provides a general measure of a compound's toxicity to living cells.

Experimental Protocol (e.g., MTT or CellTiter-Glo® Assay):

-

Cell Plating: Plate a metabolically active cell line (e.g., HepG2, a human liver cell line) in a 96- or 384-well plate.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound for an extended period (e.g., 24-48 hours).

-

Reagent Addition: Add a viability reagent (e.g., MTT, which measures mitochondrial activity, or a reagent that measures cellular ATP).

-

Signal Measurement: Measure the resulting colorimetric or luminescent signal, which is proportional to the number of viable cells.

-

Analysis: Calculate the CC₅₀ (cytotoxic concentration 50), the concentration that reduces cell viability by 50%.

Table 3: Summary of Proposed In Vitro Characterization Cascade

| Tier | Assay Type | Purpose | Key Endpoint |

| 1 | Radioligand Binding | Identify primary targets | Kᵢ (Binding Affinity) |

| 2 | Uptake Inhibition | Determine functional block of transporters | IC₅₀ (Inhibition) |

| 2 | Neurotransmitter Release | Test for substrate-like activity | EC₅₀ (Release) |

| 2 | GPCR Functional Assay | Determine functional activity at receptors | IC₅₀/EC₅₀ (Antagonism/Agonism) |

| 3 | hERG Inhibition | Assess risk of cardiotoxicity | IC₅₀ (hERG Block) |

| 3 | General Cytotoxicity | Assess overall cell toxicity | CC₅₀ (Cytotoxicity) |

Conclusion

This technical guide presents a logical and scientifically rigorous pathway for the initial in vitro characterization of this compound. By starting with broad binding profiles and progressing to specific functional and safety assays, researchers can efficiently build a comprehensive pharmacological profile of the molecule. The causality behind this experimental design is to use the chemical structure to form a primary hypothesis (monoamine transporter activity) while remaining open to discovering novel or secondary activities through broader screening. This systematic approach ensures that key functional effects and potential liabilities are identified early, enabling informed decisions in the drug discovery and development process.

References

-

Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central. Retrieved from [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Retrieved from [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]

-

An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. National Institutes of Health. Retrieved from [Link]

-

Synthesis and in Vivo Evaluation of Phenethylpiperazine Amides: Selective 5-hydroxytryptamine(2A) Receptor Antagonists for the Treatment of Insomnia. PubMed. Retrieved from [Link]

-

Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. PubMed Central. Retrieved from [Link]

-

Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed. Retrieved from [Link]

-

Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. Retrieved from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]

-

hERG Safety Assay. Creative Bioarray. Retrieved from [Link]

-

Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. PubMed. Retrieved from [Link]

-

In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Retrieved from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]

-

Assembly of 2-substituted piperazines 1 (a) and fused piperazine... ResearchGate. Retrieved from [Link]

-

Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. PubMed. Retrieved from [Link]

-

In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. PubMed Central. Retrieved from [Link]

-

Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Retrieved from [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Food and Drug Administration. Retrieved from [Link]

-

(1,2-Diphenylethyl) piperazines as potent opiate-like analgesics; the unusual relationships between stereoselectivity and affinity to opioid receptor. PubMed. Retrieved from [Link]

-

Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles. ResearchGate. Retrieved from [Link]

-

Synthesis and Pharmacological Study of New Piperazine Derivatives. II. Phenethylpiperazines. ACS Publications. Retrieved from [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins DiscoverX. Retrieved from [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Retrieved from [Link]

-

Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Retrieved from [Link]

Sources

- 1. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (1,2-Diphenylethyl) piperazines as potent opiate-like analgesics; the unusual relationships between stereoselectivity and affinity to opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]